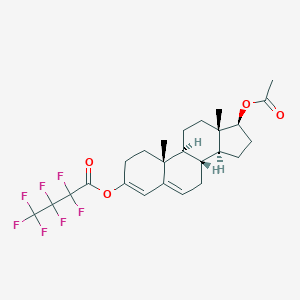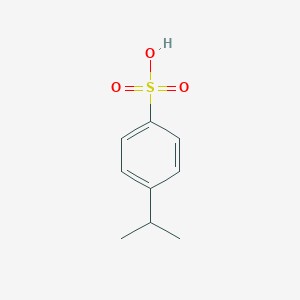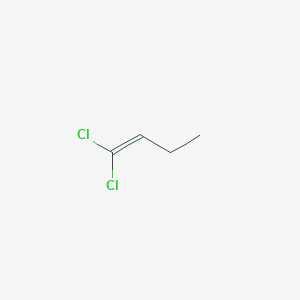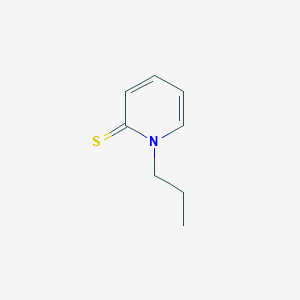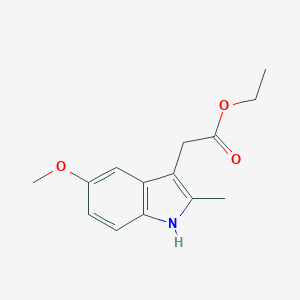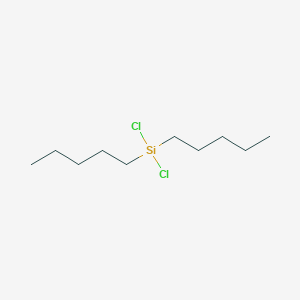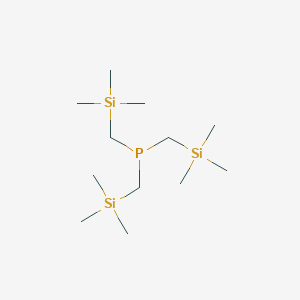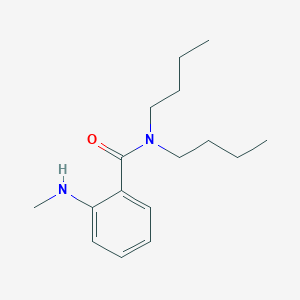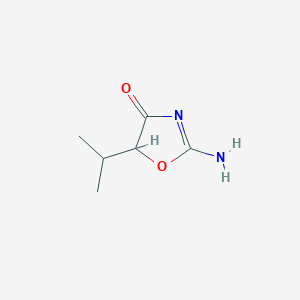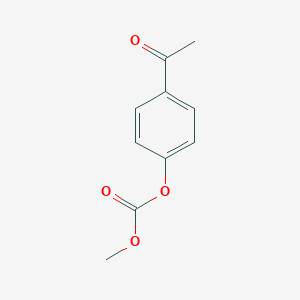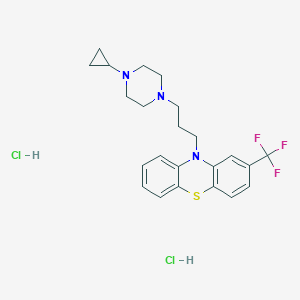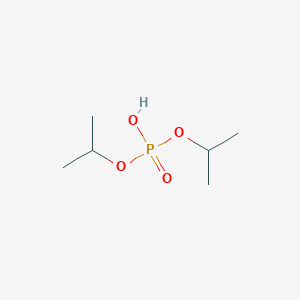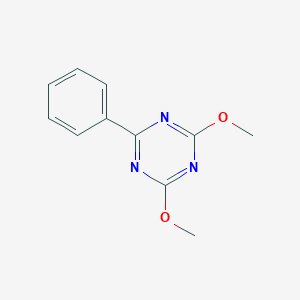
2,4-Dimethoxy-6-phenyl-1,3,5-triazine
Overview
Description
2,4-Dimethoxy-6-phenyl-1,3,5-triazine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves several specific synthetic protocols. These include the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is C11H11N3O2, and its molecular weight is 217.22 .Chemical Reactions Analysis
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . Its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (CDMT), has also been used for amide coupling .Physical And Chemical Properties Analysis
The predicted boiling point of 2,4-Dimethoxy-6-phenyl-1,3,5-triazine is 380.3±25.0 °C, and its predicted density is 1.190±0.06 g/cm3 .Scientific Research Applications
Crystal Structure Analysis : Fridman, Kapon, and Kaftory (2003) studied the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, revealing different molecular conformations and interactions, such as a butterfly conformation and O-H.N hydrogen bonds, in various derivatives (Fridman, Kapon, & Kaftory, 2003).
Methyl Rearrangement Study : Taycher, Shteiman, Botoshansky, and Kaftory (2000) examined the methyl rearrangement in the solid state of 2,4-dimethoxy-6-(4-nitroanilino)-1,3,5-triazine, leading to insights into molecular conformation and bond angles (Taycher, Shteiman, Botoshansky, & Kaftory, 2000).
Synthesis of 2-Oxazolines : Bandgar and Pandit (2003) demonstrated the use of 2,4-dimethoxy-1,3,5-triazine in the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, highlighting its utility in organic synthesis (Bandgar & Pandit, 2003).
Photophysical Study of Oligoazomethine : Machado, Neto, Atvars, and Akcelrud (2009) synthesized a conjugated–non-conjugated oligoazomethine using 2,4-dimethoxy-1,3,5-triazine, exploring its fluorescence and excitation spectra in different states, contributing to materials science (Machado, Neto, Atvars, & Akcelrud, 2009).
Antibacterial and Anti-HIV Studies : Patel, Chikhalia, Pannecouque, and Clercq (2007) synthesized 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested their antibacterial and anti-HIV activities, indicating potential pharmaceutical applications (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Pd-mediated Alkynylation : Menicagli, Samaritani, and Gori (1999) explored the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with alk-1-ynes, demonstrating its use in the synthesis of 2-(alk-1′-ynyl)-4,6-dimethoxy-1,3,5-triazines, which is significant in organic chemistry (Menicagli, Samaritani, & Gori, 1999).
Antivirus Activity Study : Wang, Liu, Shao, and Huang (2003) synthesized 1,3,5-triazine derivatives and tested their activity against tobacco mosaic virus, showing the potential for antiviral applications (Wang, Liu, Shao, & Huang, 2003).
Electroreduction Study : Mellado, Montoya, and Galvín (2004) conducted polarographic and voltammetric studies on the electroreduction of 2,6-dimethoxy-4-chloro-1,3,5-triazine, contributing to electrochemical research (Mellado, Montoya, & Galvín, 2004).
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-15-10-12-9(13-11(14-10)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHQAALDUADLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274865 | |
| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-phenyl-1,3,5-triazine | |
CAS RN |
18213-73-5 | |
| Record name | 2,4-dimethoxy-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

